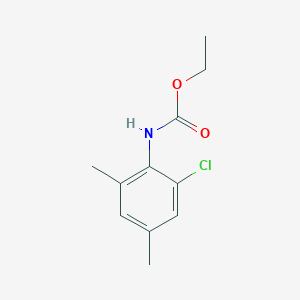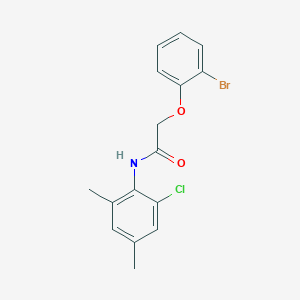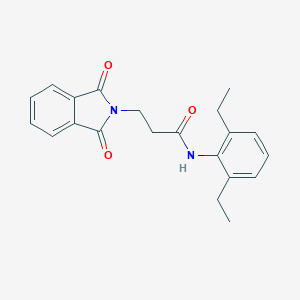
3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of chromenones and is known for its potential therapeutic applications.
作用机制
The mechanism of action of 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves the inhibition of various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is responsible for inflammation and cancer cell growth. This compound also inhibits the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. Additionally, it has been found to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are major contributors to various diseases. This compound also has neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases. Additionally, it has been found to have cardioprotective effects and can potentially be used for the treatment of cardiovascular diseases.
实验室实验的优点和局限性
One of the major advantages of using 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate in lab experiments is its high potency and specificity. This compound has been optimized to achieve high yields and purity, which makes it an ideal candidate for various research applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for the research on 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate. One of the potential directions is the development of new derivatives of this compound with improved solubility and potency. Additionally, further research can be conducted to explore the potential therapeutic applications of this compound in various diseases. Furthermore, the mechanism of action of this compound can be further elucidated to better understand its effects on various signaling pathways. Overall, the future directions for the research on 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate are vast and promising.
In conclusion, 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic compound that has potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of this compound involves the inhibition of various signaling pathways, and it has been found to have various biochemical and physiological effects. Although there are some limitations to using this compound in lab experiments, the future directions for research on this compound are vast and promising.
合成方法
The synthesis of 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves the reaction of 3,4-dimethoxybenzoic acid with 4-tert-butylphenol in the presence of a catalyst. The resulting product is then reacted with 4-hydroxycoumarin in the presence of a base to obtain the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
科学研究应用
3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases. Additionally, this compound has been studied for its potential use in the treatment of cardiovascular diseases.
属性
分子式 |
C28H26O7 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC 名称 |
[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H26O7/c1-28(2,3)18-7-9-19(10-8-18)34-25-16-33-23-15-20(11-12-21(23)26(25)29)35-27(30)17-6-13-22(31-4)24(14-17)32-5/h6-16H,1-5H3 |
InChI 键 |
LYFDTLSVVMBDLG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C=C4)OC)OC |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)
![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)
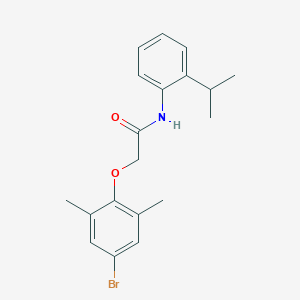
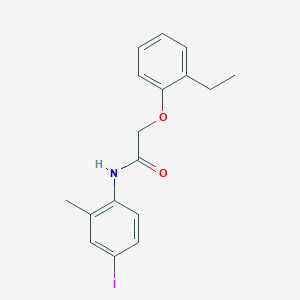

![Ethyl 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285120.png)

